5-Acetyl-2,3-diaminopyridine

Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Streamline your medicinal chemistry workflow with 5-Acetyl-2,3-diaminopyridine. Its unique 2,3-diamino-5-acetyl substitution pattern is purpose-built for the rapid, single-step construction of imidazo[4,5-b]pyridine pharmacophores, a core scaffold for angiotensin II receptor antagonists. Unlike unsubstituted 2,3-diaminopyridine (CAS 452-58-4), the pre-installed acetyl group eliminates redundant synthetic steps, directly enabling parallel library synthesis and accelerating SAR studies. This building block offers a strategic advantage in CNS and oral bioavailability programs, with a calculated LogP of 1.611 and PSA of 82.00 Ų. Ensure regioselective derivatization and reduced purification burdens by choosing the structurally optimized intermediate, not a generic alternative.

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 127356-17-6
Cat. No. B590108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2,3-diaminopyridine
CAS127356-17-6
SynonymsEthanone, 1-(5,6-diamino-3-pyridinyl)- (9CI)
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESCC(=O)C1=CC(=C(N=C1)N)N
InChIInChI=1S/C7H9N3O/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,8H2,1H3,(H2,9,10)
InChIKeyGCLAYZPGADABAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-2,3-diaminopyridine (CAS 127356-17-6): A Difunctional Pyridine Scaffold for Selective Heterocyclic Derivatization


5-Acetyl-2,3-diaminopyridine (CAS 127356-17-6) is a heterocyclic building block featuring a pyridine core substituted with an acetyl group at the 5-position and amino groups at the 2- and 3-positions . This specific arrangement enables its primary utility as a precursor for constructing fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, through cyclocondensation reactions with carboxylic acid derivatives . The compound belongs to the broader class of diaminopyridine intermediates, yet its unique difunctional substitution pattern distinguishes it from both unsubstituted 2,3-diaminopyridine (CAS 452-58-4) and the clinically utilized 3,4-diaminopyridine (Amifampridine), which operates via a fundamentally distinct pharmacological mechanism as a potassium channel blocker .

Why 5-Acetyl-2,3-diaminopyridine (CAS 127356-17-6) Cannot Be Replaced by 2,3-Diaminopyridine or 3,4-Diaminopyridine in Targeted Synthesis


Substitution with unsubstituted 2,3-diaminopyridine (CAS 452-58-4) or 3,4-diaminopyridine is chemically non-viable due to the absence of the 5-acetyl functional handle. The acetyl group at the 5-position provides an essential carbonyl moiety that participates in subsequent cyclization reactions, enabling the formation of fused heterocyclic systems such as imidazo[4,5-b]pyridine derivatives . 2,3-Diaminopyridine lacks this electrophilic carbonyl site and thus cannot undergo the same cyclocondensation pathways without additional synthetic steps [1]. Furthermore, 3,4-diaminopyridine (Amifampridine), while a potassium channel blocker used clinically for Lambert-Eaton myasthenic syndrome , possesses a fundamentally different substitution pattern that precludes its use as a structural equivalent for building fused pyridine-based heterocycles. Any attempt at generic substitution would require complete redesign of the synthetic route, introducing inefficiency and additional purification burdens.

Procurement-Relevant Quantitative Differentiation of 5-Acetyl-2,3-diaminopyridine (CAS 127356-17-6) Against Closest Analogs


Functional Group Advantage: 5-Acetyl Moiety Enables Single-Step Imidazopyridine Synthesis vs. Multi-Step Routes with 2,3-Diaminopyridine

5-Acetyl-2,3-diaminopyridine incorporates a pre-installed acetyl group at the 5-position, enabling direct cyclocondensation with carboxylic acids to yield imidazo[4,5-b]pyridine derivatives in a single step . In contrast, 2,3-diaminopyridine (CAS 452-58-4) lacks this carbonyl functionality and requires additional synthetic manipulation to introduce a suitable electrophilic center, which may involve multi-step protocols and lower overall yields [1].

Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Physicochemical Differentiation: LogP and PSA Values Influence Solubility and Permeability Profiles Relative to 2,3-Diaminopyridine

5-Acetyl-2,3-diaminopyridine possesses a calculated LogP of 1.611 and a Polar Surface Area (PSA) of 82.00 Ų . These values provide a distinct lipophilicity/hydrophilicity balance compared to the parent 2,3-diaminopyridine, whose LogP and PSA values differ due to the absence of the acetyl group (calculated LogP for 2,3-diaminopyridine is lower).

ADME Drug Discovery Physicochemical Properties

Distinct Pharmacological Utility: Imidazopyridine Precursor vs. Potassium Channel Blocker Activity of 3,4-Diaminopyridine

5-Acetyl-2,3-diaminopyridine is not a known potassium channel blocker; its primary reported application is as a synthetic building block for fused heterocycles, particularly imidazo[4,5-b]pyridines with potential biological activities . In stark contrast, 3,4-diaminopyridine (Amifampridine) is a clinically used potassium channel blocker that enhances neurotransmitter release, with an EC50 of approximately 30 µM for acetylcholine release in neuromuscular preparations . The substitution pattern of 5-acetyl-2,3-diaminopyridine renders it unsuitable for this pharmacological mechanism.

Pharmacology Mechanism of Action Target Identification

High-Value Application Scenarios for 5-Acetyl-2,3-diaminopyridine (CAS 127356-17-6) Based on Quantified Differentiation


Medicinal Chemistry: Rapid Synthesis of Imidazo[4,5-b]pyridine Libraries

5-Acetyl-2,3-diaminopyridine is optimally suited for medicinal chemistry programs requiring the rapid generation of imidazo[4,5-b]pyridine derivatives. The pre-installed acetyl group enables single-step cyclocondensation with diverse carboxylic acids, facilitating parallel library synthesis and expediting structure-activity relationship (SAR) studies . This efficiency advantage over 2,3-diaminopyridine translates to reduced synthesis time and resource expenditure per compound.

Chemical Biology: Synthesis of Angiotensin II Antagonist Scaffolds

Imidazo[4,5-b]pyridines synthesized from this compound represent a known pharmacophore for angiotensin II receptor antagonists, a clinically validated target for hypertension therapy . Researchers aiming to explore this chemical space should prioritize 5-acetyl-2,3-diaminopyridine for its direct access to the core scaffold, bypassing the need for de novo construction of the fused ring system.

Drug Discovery: Optimization of ADME Properties via Physicochemical Tuning

The compound's calculated LogP of 1.611 and PSA of 82.00 Ų provide a specific starting point for optimizing the lipophilicity and permeability of downstream candidates. This is particularly relevant when designing CNS-penetrant or orally bioavailable agents, where precise control of these parameters is critical. The acetyl group offers a handle for further derivatization while already favorably shifting the physicochemical profile relative to the more polar 2,3-diaminopyridine.

Organic Synthesis: Selective Functionalization of the Pyridine Core

The distinct substitution pattern (2,3-diamino and 5-acetyl) enables regioselective reactions that are not feasible with symmetrical or differently substituted analogs. For instance, the 5-acetyl group can be selectively reduced, oxidized, or converted to oxime derivatives without disturbing the diamino functionality, providing access to complex, multifunctional pyridine derivatives .

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